1-[(2-FLUOROPHENYL)METHYL]-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
Description
1-[(2-FLUOROPHENYL)METHYL]-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group, a methanesulfonylphenyl group, and a piperidine ring
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[1-(4-methylsulfonylphenyl)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O3S/c1-3-22(17-8-10-20(11-9-17)30(2,28)29)25-23(27)18-12-14-26(15-13-18)16-19-6-4-5-7-21(19)24/h4-11,18,22H,3,12-16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCANIUBIGTSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methanesulfonylphenyl groups. The synthetic route may include the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the Fluorophenyl Group: This step involves the use of fluorinated reagents to introduce the fluorophenyl moiety.
Introduction of the Methanesulfonylphenyl Group: This step involves the use of methanesulfonyl chloride and appropriate catalysts to introduce the methanesulfonylphenyl group.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(2-FLUOROPHENYL)METHYL]-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and catalysts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
1-[(2-FLUOROPHENYL)METHYL]-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is a stimulant of the piperidine class and acts as a dopamine reuptake inhibitor.
Vanoxerine: A piperazine derivative that also acts as a dopamine reuptake inhibitor.
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